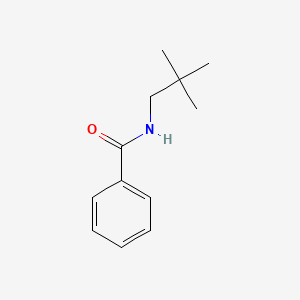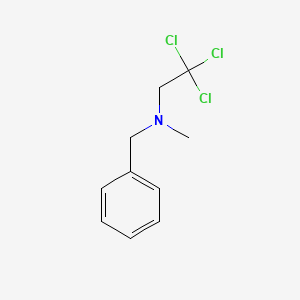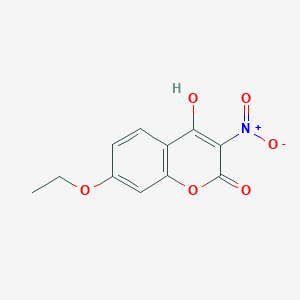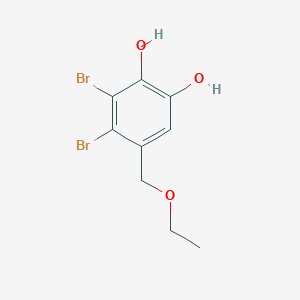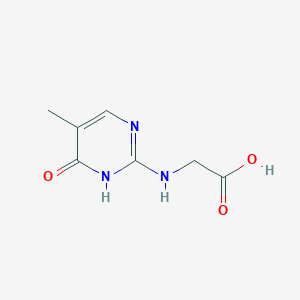![molecular formula C25H52O3 B14631566 3-({Bis[(2-ethylhexyl)oxy]methoxy}methyl)heptane CAS No. 56136-01-7](/img/structure/B14631566.png)
3-({Bis[(2-ethylhexyl)oxy]methoxy}methyl)heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-({Bis[(2-ethylhexyl)oxy]methoxy}methyl)heptane is a complex organic compound with the molecular formula C25H52O3. It is characterized by its unique structure, which includes multiple ether linkages and a heptane backbone. This compound is known for its high boiling point of 439.6°C and a density of 0.867 g/cm³ .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({Bis[(2-ethylhexyl)oxy]methoxy}methyl)heptane typically involves the reaction of 2-ethylhexanol with formaldehyde and heptane under controlled conditions. The reaction is catalyzed by an acid or base to facilitate the formation of ether linkages .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The raw materials, such as 2-ethylhexanol and formaldehyde, are sourced in bulk, and the reaction is monitored using advanced analytical techniques .
Chemical Reactions Analysis
Types of Reactions
3-({Bis[(2-ethylhexyl)oxy]methoxy}methyl)heptane undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ether linkages.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted ethers.
Scientific Research Applications
3-({Bis[(2-ethylhexyl)oxy]methoxy}methyl)heptane has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of lipid membranes due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of 3-({Bis[(2-ethylhexyl)oxy]methoxy}methyl)heptane involves its interaction with lipid membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is exploited in drug delivery systems to enhance the absorption and efficacy of therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
- 3,3’-(Methylenebis(oxymethylene))bisheptane
- Bis(2-ethylhexyl) ether
- 3,3-Bis(methoxymethyl)-2,5-dimethylhexane
Uniqueness
3-({Bis[(2-ethylhexyl)oxy]methoxy}methyl)heptane is unique due to its specific structure, which imparts distinct physical and chemical properties. Its high boiling point, density, and amphiphilic nature make it particularly useful in applications requiring stability and compatibility with lipid environments .
Properties
CAS No. |
56136-01-7 |
|---|---|
Molecular Formula |
C25H52O3 |
Molecular Weight |
400.7 g/mol |
IUPAC Name |
3-[bis(2-ethylhexoxy)methoxymethyl]heptane |
InChI |
InChI=1S/C25H52O3/c1-7-13-16-22(10-4)19-26-25(27-20-23(11-5)17-14-8-2)28-21-24(12-6)18-15-9-3/h22-25H,7-21H2,1-6H3 |
InChI Key |
WUWWRQBTTCHFBU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COC(OCC(CC)CCCC)OCC(CC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


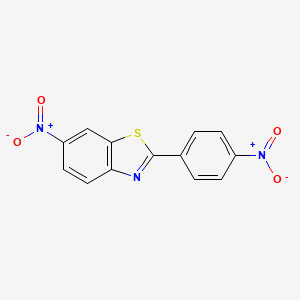
![[1,1'-Biphenyl]-4-yl (heptyloxy)acetate](/img/structure/B14631492.png)
